

2-(2'-Hydroxy-4'-methylphenyl)propionic acid as a natural product

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2'-Hydroxy-4'-methylphenyl)propionic acid
Cat. No.:	B12400198

[Get Quote](#)

An In-depth Technical Guide to **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**: A Natural Product Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**, a phenolic compound identified as a natural product. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's natural origins, physicochemical properties, and potential biological activities. While its structural resemblance to the well-established class of 2-arylpropionic acids (profens) suggests potential anti-inflammatory properties, this guide also explores its known metabolic context. Detailed methodologies for its synthesis and proposed protocols for biological evaluation are presented to facilitate further investigation into its therapeutic potential. This guide serves as a foundational resource, consolidating current knowledge and outlining future research directions for this intriguing natural compound.

Introduction and Chemical Identity

2-(2'-Hydroxy-4'-methylphenyl)propionic acid is a substituted phenolic acid belonging to the class of phenylpropanoic acids.^[1] Its structure, featuring a propionic acid moiety attached to a hydroxy-methyl-substituted phenyl ring, places it in a class of compounds with significant biological relevance. Notably, this compound has been identified as a natural product, originating from the herb *Thymus serpyllum* L., commonly known as wild thyme.^[2] This

discovery is of particular interest to the scientific community as it expands the known diversity of naturally occurring phenylpropionic acids.

The structural similarity of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are also 2-arylpropionic acid derivatives, suggests that it may possess analogous biological activities, such as cyclooxygenase (COX) inhibition.^{[3][4]} This guide will explore the available information on its natural occurrence, chemical properties, and potential as a bioactive compound.

Table 1: Chemical Identifiers and Properties of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**

Identifier	Value	Source
CAS Number	111044-84-9	ChemFaces ^[2]
Molecular Formula	C10H12O2	PubChem
Molecular Weight	180.20 g/mol	PubChem
IUPAC Name	2-(2-hydroxy-4-methylphenyl)propanoic acid	PubChem
Natural Source	Thymus serpyllum L.	ChemFaces ^[2]

Natural Occurrence and Metabolic Origin

The primary documented natural source of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** is the herb *Thymus serpyllum* L., a plant belonging to the Lamiaceae (mint) family.^[2] While the complete biosynthetic pathway within the plant has not been fully elucidated, evidence from metabolic studies in mammals suggests a potential route. Research on the metabolism of (R)-(+)-pulegone, a major constituent of pennyroyal oil, which is also found in some *Thymus* species, has identified **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** as a urinary metabolite.^[2]

The proposed metabolic pathway involves the transformation of pulegone to menthofuran.^[2] Menthofuran is then further metabolized through a series of reactions, including the formation of reactive intermediates.^[2] Subsequent hydration, dehydration, and rearrangement reactions could lead to the formation of this phenolic acid.^[2] This metabolic link provides a plausible,

though not definitively proven, biosynthetic origin for the compound in plants that produce pulegone and its derivatives.

Hydroxyphenylpropionic acids are a broad class of compounds found in nature, often as metabolites of more complex polyphenols.^{[5][6][7]} For instance, 3-(4-hydroxyphenyl)propionic acid is a known metabolite of procyanidins from sources like apples and grape seeds, formed through the action of gut microbiota.^[8]

Chemical Synthesis

For research purposes, a reliable synthetic route is essential to obtain pure **2-(2'-Hydroxy-4'-methylphenyl)propionic acid**, bypassing the need for extraction from natural sources. While a specific synthesis for this exact isomer is not extensively documented in readily available literature, a general approach can be devised based on established methods for synthesizing related 2-arylpropionic acids.^{[9][10]}

Proposed Synthetic Pathway

A plausible synthetic route could start from 3-methylphenol, proceeding through Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, or a Darzens condensation followed by rearrangement and hydrolysis. A multi-step synthesis starting from p-xylene has also been described for a related compound, 2-(4-methylphenyl)propionic acid, which could be adapted.^[11]

Illustrative Synthetic Protocol (Hypothetical)

The following protocol is a generalized and hypothetical representation of how **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** could be synthesized.

Step 1: Friedel-Crafts Propionylation of m-Cresol

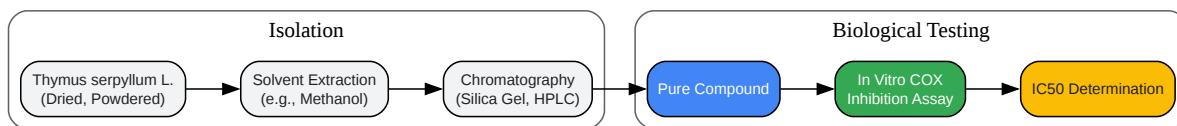
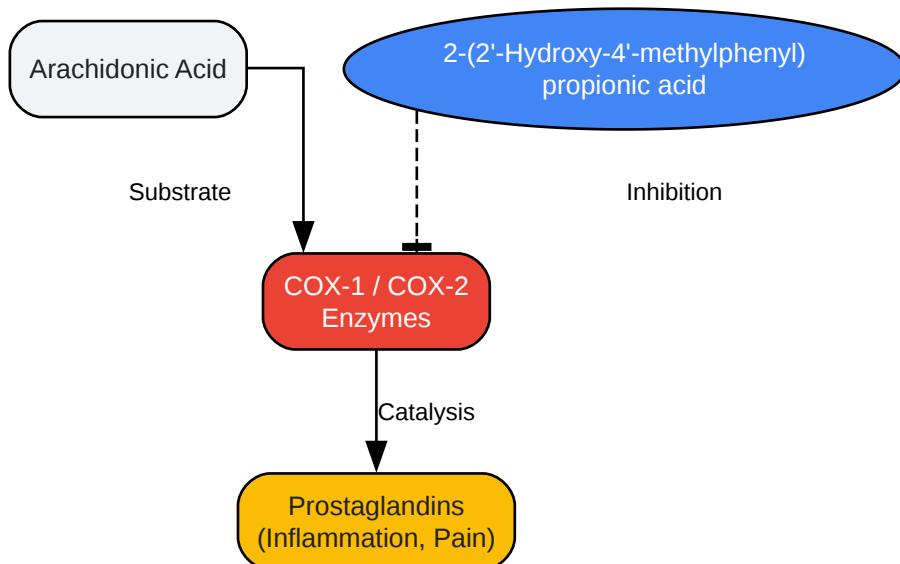
- To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add propionyl chloride dropwise.
- Slowly add m-cresol (3-methylphenol) to the mixture, maintaining the temperature below 5 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-4-methylpropiophenone.

Step 2: Willgerodt-Kindler Reaction

- Mix 2-hydroxy-4-methylpropiophenone with sulfur and morpholine.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and hydrolyze the resulting thioamide by heating with a strong acid or base (e.g., sulfuric acid or sodium hydroxide).
- Acidify the reaction mixture to precipitate the crude **2-(2'-hydroxy-4'-methylphenyl)propionic acid**.
- Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Potential Biological Activities and Mechanism of Action



The structural similarity of **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** to the "profen" class of NSAIDs strongly suggests that it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.^[3] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.^[3]

Hypothesized Mechanism of Action: COX Inhibition

It is hypothesized that **2-(2'-Hydroxy-4'-methylphenyl)propionic acid** could act as a competitive inhibitor of COX-1 and/or COX-2. The carboxylic acid moiety is crucial for binding

to the active site of the enzyme, while the substituted phenyl ring contributes to the hydrophobic interactions. The specific substitutions on the phenyl ring (hydroxyl and methyl groups) would influence the compound's selectivity and potency for the COX isoforms.

Diagram 1: Hypothesized Mechanism of Action - COX Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683) [hmdb.ca]

- 2. 2-(2'-Hydroxy-4'-methylphenyl)propionic acid | CAS:111044-84-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-(2'-Hydroxy-4'-methylphenyl)propionic acid as a natural product]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12400198#2-2-hydroxy-4-methylphenyl-propionic-acid-as-a-natural-product>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com